Product packaging for Cetylmannoside(Cat. No.:CAS No. 96790-89-5)

Cetylmannoside

Cat. No.: B1203699
CAS No.: 96790-89-5
M. Wt: 404.6 g/mol
InChI Key: PAEMERHSTIDLSE-RPKDUVEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectories in Synthetic Glycolipid Science

The journey of glycolipid science began with the recognition of carbohydrates as more than just sources of energy or structural materials. nih.gov Early research in the 20th century laid the groundwork, but it was the latter half of the century that saw significant strides in understanding the biological roles of glycoconjugates, which are formed when a carbohydrate is linked to a protein or lipid. The initial discovery of glycolipids produced by microorganisms, such as the oily glycolipid "pyolipic acid" from Pseudomonas pyocyanea in 1946, marked a pivotal moment. nih.gov This was followed by the structural elucidation of rhamnolipids, which confirmed the presence of a glycosidic bond between a carbohydrate and a lipid moiety. nih.gov

The development of synthetic methods to create glycolipid-like structures has been crucial for advancing the field. researchgate.net These synthetic constructs, often termed neoglycolipids (NGLs), initially faced challenges such as chemical instability. researchgate.net To overcome these limitations, researchers developed "function-spacer-lipid" (FSL) constructs, which offer greater stability and water dispersibility, enabling a wider range of applications in studying glycan interactions. researchgate.net

Evolution of Glycoconjugate Research Methodologies in Biochemistry

The study of glycoconjugates has been revolutionized by technological advancements in analytical methods. Techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and glycan microarrays have become indispensable for elucidating the intricate structures and functions of these complex molecules. Chromatography and electrophoresis, particularly when used in hyphenated techniques like HPLC-MS, have also significantly enhanced the ability to analyze complex carbohydrate structures.

These methodologies have been instrumental in understanding the metabolism of glycolipids, including the roles of glycosyltransferases in their assembly and glycoside hydrolases in their modification and degradation. Furthermore, these tools have enabled the investigation of the supramolecular organization of glycolipids into various structures like vesicles and fibrils, providing insights into their behavior in biological systems. mdpi.comacs.org

Conceptual Framework of Cetylmannoside within Advanced Glycochemistry

This compound, also known as hexadecyl-d-mannoside, is a synthetic glycolipid composed of a D-mannose sugar head group attached to a hexadecyl (cetyl) lipid chain. This structure places it within the class of simple glycolipids, which consist of an oligosaccharide linked to a lipid. Its defining characteristic is its amphiphilicity, possessing both a hydrophilic (water-attracting) mannose moiety and a hydrophobic (water-repelling) cetyl tail.

This amphiphilic nature dictates its behavior, allowing it to interact with both aqueous and lipid environments. In advanced glycochemistry, this compound serves as a model compound for studying the principles of glycolipid self-assembly and their interactions within biological membranes. mdpi.com The synthesis of specifically defined glycolipids like this compound, with controlled sugar head groups and lipid chain lengths, allows for a systematic investigation of how chemical structure drives the formation of different supramolecular aggregates.

Significance of Amphiphilic Glycolipids in Investigating Biological Systems

Amphiphilic glycolipids are fundamental components of all eukaryotic cell membranes, where they play crucial roles in maintaining membrane stability and mediating cellular recognition processes. Their ability to self-assemble into structures like vesicles and liposomes makes them invaluable tools for investigating biological systems. mdpi.comacs.org

This compound, as a representative amphiphilic glycolipid, has been utilized in various research applications. For instance, it has been incorporated into liposomes to study their interactions with biological systems. Research has shown that this compound-modified liposomes can activate the complement system, a key component of the innate immune response. These modified liposomes have also been investigated as potential carriers for delivering macrophage activators to human blood monocytes. Furthermore, this compound is used to study the dynamics of cell membranes, particularly in the context of lipid rafts and glycolipid-mediated cell signaling. The unique properties of amphiphilic glycolipids like this compound underscore their importance as tools to probe and understand complex biological processes.

Interactive Data Tables

Table 1: Properties of this compound

Property Value Source
Common Name This compound
Systematic Name Hexadecyl-d-mannoside
Molecular Composition D-mannose linked to a hexadecyl fatty acid chain

| Key Characteristic | Amphiphilic | |

Table 2: Research Applications of this compound

Application Area Specific Use Source
Cell Biology Study of cell membrane dynamics, lipid rafts
Immunology Investigation of immune response modulation

| Drug Delivery | Carrier in liposomes for targeted delivery | |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H44O6 B1203699 Cetylmannoside CAS No. 96790-89-5

Properties

CAS No.

96790-89-5

Molecular Formula

C22H44O6

Molecular Weight

404.6 g/mol

IUPAC Name

(3S,4S,5S,6R)-2-hexadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-22-21(26)20(25)19(24)18(17-23)28-22/h18-26H,2-17H2,1H3/t18-,19-,20+,21+,22?/m1/s1

InChI Key

PAEMERHSTIDLSE-RPKDUVEISA-N

SMILES

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCOC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Synonyms

cetylmannoside
hexadecyl-D-mannoside

Origin of Product

United States

Synthetic Strategies and Structural Modifications of Cetylmannoside

Established Reaction Pathways for Cetylmannoside Synthesis

The synthesis of alkyl β-mannosides like this compound is a notable challenge in carbohydrate chemistry due to the stereochemical arrangement at the anomeric center. The 1,2-cis glycosidic linkage is sterically disfavored and requires specific strategies to achieve high yields and selectivity.

One of the oldest and most fundamental methods for glycoside synthesis is the Koenigs-Knorr reaction . This reaction typically involves the coupling of a glycosyl halide, such as an acetylated mannosyl bromide, with an alcohol—in this case, cetyl alcohol—in the presence of a promoter, often a silver or mercury salt. The mechanism proceeds through the formation of an oxocarbenium ion intermediate. The stereochemical outcome is significantly influenced by the nature of the protecting group at the C2 position of the mannose donor. The presence of a participating group, like an acetyl group, at C2 can lead to the formation of a dioxolanium ion intermediate, which directs the incoming alcohol to attack from the opposite face, resulting in a 1,2-trans glycosidic bond (α-anomer in the case of mannose). To achieve the desired β-anomer (a 1,2-cis linkage), non-participating protecting groups are typically employed.

A specific example illustrating a similar glycosidation is the synthesis of hexadecyl α-D-mannopyranoside 6-phosphate, which involves the glycosidation of hexadecyl alcohol with tetra-O-benzoyl-α-D-mannopyranosyl bromide, promoted by silver triflate. molaid.com While this yields the α-anomer, it demonstrates the core principle of coupling the C16 lipid chain to the mannose scaffold. Achieving the β-configuration of this compound often requires more advanced or alternative strategies as outlined in the subsequent sections.

Table 1: Key Features of the Koenigs-Knorr Reaction for Alkyl Mannoside Synthesis
FeatureDescriptionReference
Glycosyl Donor Typically a per-acetylated or per-benzoylated glycosyl halide (e.g., acetobromomannose).
Glycosyl Acceptor The alcohol to be glycosylated (e.g., Cetyl alcohol).
Promoter Heavy metal salts such as silver carbonate, silver triflate, or mercury(II) salts.
Key Intermediate Oxocarbenium ion.
Stereochemical Control Heavily influenced by the C2 protecting group. Participating groups (e.g., acetyl) favor 1,2-trans products (α-mannosides). Non-participating groups are needed to favor 1,2-cis products (β-mannosides).

Regiospecific Glycosylation Approaches in this compound Derivative Chemistry

In the synthesis of more complex this compound derivatives, it is often necessary to perform glycosylation at a specific hydroxyl group of the mannose ring, leaving other positions available for further modification. This requires a careful strategy of using protecting groups to mask all but the desired hydroxyl group.

Systematic studies have been conducted to investigate the regioselective glycosylation of mannoside acceptors. By altering the protecting groups at various positions, the reactivity of the remaining free hydroxyl groups can be modulated. For instance, in mannoside acceptors with free hydroxyls at the C2 and C4 positions, it has been demonstrated that modifying the protecting groups at the C1, C3, and C6 positions can direct glycosylation preferentially to the C2 hydroxyl. slideshare.net This level of control is crucial for building defined oligosaccharide structures onto the this compound core.

Such selective glycosylation allows for the synthesis of derivatives with sugars attached at specific points, which is essential for studying structure-activity relationships in biological systems.

Design and Synthesis of this compound Conjugates for Enhanced Research Utility

This compound can be incorporated into larger assemblies, such as liposomes, to create conjugates with enhanced utility, particularly in drug delivery and immunology research. Mannosylated liposomes are of significant interest because the mannose headgroup can be recognized by mannose receptors on the surface of cells like macrophages and dendritic cells.

The synthesis of these conjugates involves preparing liposomes that incorporate this compound or a similar mannosylated lipid into their bilayer. These mannosylated lipids are amphiphilic molecules that anchor themselves within the lipid membrane, displaying the mannose sugar on the liposome (B1194612) surface. The presence of this compound on the liposome surface has been shown to enhance their uptake by Kupffer cells in the liver.

These targeted delivery systems can be used to carry drugs, antigens, or other bioactive molecules to specific cell populations, thereby increasing efficacy and reducing off-target effects.

Chemoenzymatic and Stereoselective Synthetic Methodologies for Glycolipids

To overcome the challenges of traditional chemical synthesis, particularly the difficulty in achieving stereoselectivity, chemoenzymatic and other advanced stereoselective methods are increasingly employed for the synthesis of glycolipids like this compound.

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymatic reactions. For the synthesis of β-mannosides, β-mannosidases can be used. mdpi.com While these enzymes typically hydrolyze glycosidic bonds, their catalytic activity can be reversed under specific conditions (e.g., high substrate concentration) to form them. A common approach is transglycosylation, where the enzyme transfers a mannosyl residue from a donor substrate (like mannobiose) to an acceptor alcohol (like cetyl alcohol). mdpi.com This method offers excellent stereocontrol, yielding the β-anomer exclusively, but can be limited by enzyme availability and the efficiency of the transglycosylation reaction. mdpi.comnih.gov

Table 2: Comparison of Synthetic Approaches for β-Mannosides
MethodAdvantagesDisadvantagesReference
Koenigs-Knorr Well-established, versatile for various alcohols.Often poor stereoselectivity for 1,2-cis linkages, requires stoichiometric heavy metal promoters.
Anomeric O-alkylation Excellent stereoselectivity for β-anomers.Requires specific triflate electrophiles and careful control of reaction conditions. acs.org
Chemoenzymatic (Transglycosylation) Excellent stereoselectivity (β-specific), mild reaction conditions, no protecting groups needed on the acceptor.Can have low yields, requires specific enzymes and donors, potential for product hydrolysis. mdpi.com

Stereoselective synthetic methodologies have been developed to provide more reliable chemical access to β-mannosides. One such powerful technique is the anomeric O-alkylation . This method involves the reaction of a mannose derivative with a free anomeric hydroxyl group with a reactive electrophile, such as an alkyl triflate, in the presence of a base like cesium carbonate. acs.org This approach can provide high yields and excellent stereoselectivity for the β-anomer, representing a significant advancement in the synthesis of challenging 1,2-cis glycosides. acs.org

Supramolecular Chemistry and Assembly Characteristics of Cetylmannoside

Self-Assembly Principles of Cetylmannoside in Aqueous Environments

The amphiphilic nature of this compound is the primary driver of its self-assembly in water. The hydrophobic cetyl tail seeks to minimize its contact with water molecules, leading to aggregation, while the hydrophilic mannose headgroup remains exposed to the aqueous phase. This process, known as the hydrophobic effect, results in the formation of various supramolecular structures, most commonly micelles.

A key parameter governing this process is the Critical Micelle Concentration (CMC) , which is the specific concentration of the surfactant above which micelles begin to form. Below the CMC, this compound molecules exist predominantly as monomers in the solution. As the concentration increases to the CMC, the molecules rapidly associate to form micelles. kibron.com The CMC is an intrinsic property of the surfactant and can be determined by monitoring changes in physical properties of the solution, such as surface tension, conductivity, or through techniques like fluorescence spectroscopy. kibron.com

Another important characteristic of these assemblies is the Aggregation Number (n) , which represents the average number of individual this compound molecules that constitute a single micelle. This number is influenced by factors such as the molecular geometry of the surfactant, temperature, and the ionic strength of the aqueous medium. researcher.life For glycolipids structurally similar to this compound, such as other α-d-mannopyranoside derivatives with hexadecyl chains, the CMC and aggregation number have been experimentally determined. oup.com

Table 1: Physicochemical Properties of Related α-D-Mannopyranoside Glycolipids

Glycolipid DerivativeCritical Micelle Concentration (CMC) (µM)Aggregation Number (n)Hydrodynamic Diameter (d_h) (nm)
GL-3 (Hexadecyl chain)1.832010.2
GL-4 (Hexadecyl chain)1.539011.5
Data sourced from studies on α-d-mannopyranoside glycolipids with structural similarities to this compound. oup.com

The self-assembly process is a dynamic equilibrium, with monomers constantly exchanging with molecules within the micelles. The principles governing this assembly are fundamental to understanding the formation of more complex structures like vesicles and their interaction with biological systems.

Formation of this compound-Containing Liposomes and Vesicular Systems

Beyond simple micelles, this compound can be incorporated into more complex vesicular structures known as liposomes. Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. The formation of these vesicles often involves the co-assembly of this compound with phospholipids (B1166683), such as phosphatidylcholine (PC), and cholesterol. researchgate.net

Several methods are employed to prepare large unilamellar vesicles (LUVs) containing this compound. A common technique is the extrusion method. This process typically involves the following steps:

Lipid Film Hydration: A mixture of the desired lipids (e.g., DPPC, cholesterol) and this compound are dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film on the wall of a flask.

Vesicle Formation: The lipid film is hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLV), which consist of multiple concentric lipid bilayers.

Extrusion: To obtain vesicles of a more uniform size, the MLV suspension is repeatedly passed through a membrane with a defined pore size. This process breaks down the large, multilamellar structures into smaller, unilamellar vesicles (LUVs).

The incorporation of this compound into the liposomal membrane results in the mannose headgroups being displayed on the vesicle surface. The concentration of this compound in the lipid mixture is a critical parameter, as it influences the density of mannose residues on the liposome (B1194612) surface, which in turn affects the stability and biological interactions of the vesicles. Studies have shown that increasing the molar percentage of mannoside derivatives can affect the stability of liposomes in serum. These "mannosylated liposomes" are of significant interest as they can mimic the surface of cells and pathogens, enabling specific interactions with biological targets.

Advanced Methods for Structural Elucidation of this compound Supramolecular Architectures

A variety of advanced analytical techniques are employed to characterize the size, morphology, and structural details of supramolecular assemblies formed by this compound. The choice of method depends on the specific characteristics of the assembly being investigated, from micelles to more complex liposomes.

For Micellar Systems:

Dynamic Light Scattering (DLS): This technique is widely used to determine the hydrodynamic diameter of micelles in solution. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. malvernpanalytical.com

Fluorescence Spectroscopy: By using fluorescent probes like pyrene (B120774) or 8-Anilino-1-naphthalenesulfonic acid (ANS), one can determine the CMC and study the microenvironment of the micellar core. oup.com The aggregation number can also be determined using fluorescence quenching methods.

Surface Plasmon Resonance (SPR): SPR can be used to study the real-time binding kinetics of this compound micelles to surface-immobilized molecules, such as lectins, providing insights into their recognition properties. oup.com

For Vesicular Systems (Liposomes):

Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM): These microscopy techniques provide direct visualization of liposomes, revealing their morphology, size distribution, and lamellarity (whether they are unilamellar or multilamellar). Cryo-EM is particularly powerful as it allows for the observation of vesicles in their near-native, hydrated state, avoiding artifacts from staining or dehydration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ³¹P-NMR are invaluable for characterizing liposomes. NMR can provide detailed information about the composition of the liposome, the integrity of the lipid bilayer, and the location and interaction of incorporated molecules like this compound. hilarispublisher.com For instance, specific signals can differentiate between lipids in the inner and outer leaflets of the bilayer and can be used to monitor vesicle stability.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): This surface-sensitive technique can monitor the adsorption and interaction of vesicles with a sensor surface in real-time. It provides data on the mass and viscoelastic properties of the adsorbed layer, which can be used to study vesicle stability and fusion processes. ncl.edu.tw

Table 2: Common Techniques for Characterizing this compound Assemblies

TechniqueInformation ObtainedRelevant For
Dynamic Light Scattering (DLS)Hydrodynamic size, size distributionMicelles, Vesicles
Electron Microscopy (TEM, Cryo-EM)Morphology, size, lamellarityVesicles
NMR Spectroscopy (¹H, ³¹P)Composition, bilayer integrity, molecular interactionsVesicles
Fluorescence SpectroscopyCMC, aggregation number, microenvironment polarityMicelles
Quartz Crystal Microbalance (QCM-D)Adsorption kinetics, viscoelastic propertiesVesicles
This table summarizes key methods used for the structural elucidation of supramolecular architectures. oup.commalvernpanalytical.comncl.edu.tw

Influence of this compound Integration on Biomimetic Membrane Systems

Biomimetic membranes are synthetic models designed to mimic the structure and function of natural biological membranes. These systems, which include lipid monolayers, supported lipid bilayers (SLBs), and liposomes, are crucial tools for studying lipid-protein and drug-lipid interactions. The integration of this compound into these model membranes significantly alters their surface properties and interactions, making them valuable for mimicking glycosylated cell surfaces.

The primary influence of incorporating this compound is the introduction of carbohydrate moieties (mannose) onto the membrane surface. This modification transforms a simple lipid bilayer into a model of a glycocalyx, the carbohydrate-rich layer on the surface of most cells. This "mannosylation" of the membrane surface has several key consequences:

Specific Recognition: The most significant effect is conferring the ability for specific molecular recognition. Mannose is a ligand for a class of proteins called lectins, such as Concanavalin A. oup.com Biomimetic membranes decorated with this compound can specifically bind to these proteins, a process that can be studied using techniques like SPR or QCM-D. oup.comncl.edu.tw This mimics biological recognition events like pathogen adhesion or immune cell interactions.

Impact on Membrane Fluidity and Stability: The inclusion of a foreign molecule like this compound into a phospholipid bilayer can perturb the ordered packing of the lipid acyl chains. Depending on its concentration and interaction with neighboring lipids like cholesterol, it can either increase or decrease membrane fluidity. atlanticoer-relatlantique.ca Membrane fluidity is a critical parameter that affects the diffusion of membrane components and the function of embedded proteins. lipotype.comfiveable.me Studies have shown that surface modifications, including the addition of glycolipids, can influence the stability of liposomes and their interaction with serum components. The presence of this compound can affect how plasma proteins opsonize the vesicle surface, which is a key factor in their behavior in biological environments. researchgate.net

By integrating this compound into biomimetic membranes, researchers can create more biologically relevant models to investigate fundamental processes that depend on carbohydrate recognition at the cell surface.

Molecular Recognition and Biological Interaction Mechanisms

Cetylmannoside Interactions with Cellular Membranes and Sub-Domain Architectures

This compound, as an amphipathic molecule, is incorporated into lipid bilayers, such as those of liposomes, which are spherical vesicles used for drug delivery. mdpi.com The lipid component, the cetyl group, integrates into the lipid membrane, while the mannose headgroup is exposed on the surface. This presentation of mannose moieties on the membrane surface is crucial for interactions with cellular components.

The interaction of this compound-containing liposomes with cellular membranes is significantly influenced by the organization of the cell membrane into microdomains, particularly lipid rafts. numberanalytics.com Lipid rafts are dynamic, ordered domains within the cell membrane enriched in cholesterol and sphingolipids. numberanalytics.com These rafts serve as platforms for concentrating specific proteins and facilitating signaling pathways. numberanalytics.com The association of proteins with lipid rafts can be mediated by features like glycosylphosphatidylinositol (GPI) anchors. numberanalytics.com

The interaction of mannosylated structures with lipid rafts has been implicated in viral entry mechanisms. For instance, some viruses utilize lipid rafts to cluster receptors and signaling molecules necessary for their entry into host cells via macropinocytosis, a form of endocytosis. While a direct and comprehensive elucidation of this compound's specific interactions with lipid raft sub-domain architectures is still an area of ongoing research, the general principles of mannosylated ligand-receptor interactions suggest that the spatial organization within these microdomains is a critical factor.

The stability and permeability of the liposomal membrane containing this compound are also influenced by its composition. encyclopedia.pub For instance, the inclusion of cholesterol reduces the permeability of the lipid bilayer, enhancing the stability of the liposome (B1194612) and preventing the rapid release of encapsulated molecules. encyclopedia.pub

Receptor-Ligand Recognition by Mannosylated Structures in Experimental Models

Engagement with Macrophage Mannose Receptors (MR) in In Vitro Systems

The macrophage mannose receptor (MR, CD206) is a C-type lectin receptor primarily expressed on the surface of macrophages and dendritic cells. mdpi.comencyclopedia.pub It plays a key role in endocytosis and antigen presentation by recognizing and binding to mannose-terminated glycans on various pathogens and glycoproteins. mdpi.comencyclopedia.pub In vitro studies have consistently demonstrated that liposomes and other nanoparticles surface-modified with mannose derivatives, such as this compound, are effectively recognized and internalized by macrophages through MR-mediated endocytosis. mdpi.comencyclopedia.pubencapsula.com

The binding affinity of mannosylated structures to the MR is influenced by several factors, including the density and presentation of mannose residues on the carrier's surface. Multivalent presentation of mannose significantly enhances the avidity of the interaction with the MR. encyclopedia.pub The length and flexibility of the spacer arm connecting the mannose moiety to the lipid anchor can also impact binding efficiency. encyclopedia.pub For example, using a serine-glycine repeat spacer has been shown to improve MR-binding affinity in vitro. mdpi.com

In vitro experiments using macrophage cell lines, such as RAW 264.7, have confirmed the specificity of this interaction. mdpi.com The uptake of mannosylated liposomes by these cells can be competitively inhibited by the presence of free D-mannose, but not by other sugars like D-galactose, demonstrating the specific nature of the MR-ligand interaction. This targeted uptake has been leveraged to deliver various molecules, including antigens and drugs, specifically to macrophages. mdpi.com For instance, mannosylated liposomes have been shown to enhance the delivery of antigens for cross-presentation, leading to stronger anti-tumor effects in experimental models. mdpi.com

Table 1: In Vitro Studies on Macrophage Mannose Receptor Engagement

Cell Line Mannosylated Carrier Key Finding Reference(s)
RAW 264.7 Mannosylated liposomes Increased cellular uptake compared to non-mannosylated liposomes. mdpi.com,
Human Monocytes Mannosylated multilamellar vesicles (Man-MLV) Uptake was significantly higher than control liposomes and was inhibited by D-mannose.
DC2.4 Mannosylated polyethylenimine (Man-PEI25k) Higher cell uptake efficiency compared to HeLa cells (which lack mannose receptors).
THP-1 differentiated macrophages Mannosylated solid lipid nanoparticles (M-SLNs) Internalization was improved with mannosylation.

Interaction Mechanisms with Components of the Complement System

The complement system is a crucial part of the innate immune system that can be activated through three main pathways: the classical, alternative, and lectin pathways. researchgate.net The lectin pathway is initiated by the binding of mannose-binding lectin (MBL) or ficolins to carbohydrate patterns, such as mannose, on the surface of microorganisms. sinobiological.comwikipedia.org This binding leads to the activation of MBL-associated serine proteases (MASPs), which in turn cleave complement components C4 and C2 to form the C3 convertase, a key enzyme in the complement cascade. sinobiological.com

Liposomes, including those modified with this compound, can activate the complement system. The exposed mannose residues on the surface of this compound-modified liposomes can be recognized by MBL, thus triggering the lectin pathway of complement activation. sinobiological.com This interaction is similar to how the immune system recognizes mannose-containing polysaccharides on the surfaces of bacteria and viruses.

Specificity of Carbohydrate Recognition Domains in Glycoprotein (B1211001) Interactions

Carbohydrate Recognition Domains (CRDs) are key components of C-type lectin receptors (CLRs) that mediate the binding to specific carbohydrate structures. oup.com The specificity of these interactions is determined by the amino acid sequence and the three-dimensional structure of the CRD. For instance, CLRs containing an EPN (Glu-Pro-Asn) motif in their CRD, such as the macrophage mannose receptor, typically bind to mannose, N-acetylglucosamine (GlcNAc), and fucose. In contrast, those with a QPD (Gln-Pro-Asp) motif recognize galactose and N-acetylgalactosamine (GalNAc).

Different CLRs exhibit distinct binding specificities for mannosylated glycans. For example, DC-SIGN (CD209), another C-type lectin found on dendritic cells, also recognizes mannose but has a preference for certain high-mannose structures and Lewis-type carbohydrates. Langerin, a CLR on Langerhans cells, shows specificity for mannose, GlcNAc, and fucose, and its trimeric structure is essential for high-affinity binding to glycoprotein ligands. The varying specificities of these receptors on different immune cells highlight the complexity of carbohydrate recognition in the immune system. oup.com

Table 2: Specificity of Mannose-Binding C-Type Lectin Receptors

Receptor Expressing Cells Ligand Specificity Reference(s)
Macrophage Mannose Receptor (MR, CD206) Macrophages, Dendritic Cells Mannose, Fucose, N-acetylglucosamine mdpi.com, encyclopedia.pub,
DC-SIGN (CD209) Dendritic Cells Mannose, Lewis-type carbohydrates ,
Langerin (CD207) Langerhans Cells Mannose, N-acetylglucosamine, Fucose ,
Dectin-2 Myeloid Cells High-mannose structures oup.com

Mechanisms of Cellular Uptake Facilitated by this compound in Controlled In Vitro Environments

The primary mechanism by which this compound facilitates the cellular uptake of nanoparticles in vitro is through receptor-mediated endocytosis. The mannose headgroups displayed on the surface of these particles act as ligands for the macrophage mannose receptor (MR) expressed on the surface of target cells like macrophages and dendritic cells. This specific interaction triggers the internalization of the nanoparticles into the cell.

In vitro studies using various cell lines have elucidated the pathways involved in this uptake. The process often begins with the binding of the mannosylated nanoparticles to the MR, leading to the formation of clathrin-coated pits. These pits then invaginate and pinch off to form intracellular vesicles called endosomes, which carry the nanoparticles into the cell. Evidence for clathrin-mediated endocytosis comes from studies where inhibition of this pathway reduces the uptake of mannosylated nanoparticles.

The efficiency of cellular uptake is influenced by several physicochemical properties of the nanoparticles, including their size, shape, and surface chemistry. For instance, there is an optimal size range, often cited as around 50 nm, for efficient cellular internalization. The density of mannose on the nanoparticle surface is also a critical factor, with a higher density generally leading to increased uptake.

Once inside the cell, the nanoparticles are typically trafficked through the endo-lysosomal pathway. In some delivery systems, such as pH-sensitive liposomes, the acidic environment of the late endosomes or lysosomes can trigger the release of the encapsulated cargo into the cytoplasm. This targeted and efficient cellular uptake mechanism makes this compound-modified nanoparticles a promising tool for the intracellular delivery of therapeutic and imaging agents to macrophage-rich tissues.

Table 3: Factors Influencing Cellular Uptake of Mannosylated Nanoparticles

Factor Observation Reference(s)
Receptor-Mediated Endocytosis Primary uptake mechanism for mannosylated nanoparticles via the macrophage mannose receptor. ,
Clathrin-Mediated Pathway Inhibition of this pathway reduces the uptake of mannosylated nanoparticles. ,
Nanoparticle Size An optimal size of around 50 nm has been shown to enhance cellular uptake.
Mannose Density Higher mannose density on the nanoparticle surface generally leads to increased uptake.
pH-Sensitivity pH-sensitive formulations can facilitate endosomal escape and cytoplasmic delivery of cargo.

This compound Modulatory Effects on Immune Cell Responses in Defined Experimental Systems

The targeted delivery of immunomodulatory agents to immune cells using this compound-modified carriers can significantly influence their responses in controlled in vitro settings. encyclopedia.pub By engaging the mannose receptor, these carriers can deliver their cargo directly to macrophages and dendritic cells, which are key players in orchestrating immune responses. encyclopedia.pubmdpi.com

One of the primary modulatory effects observed is the enhancement of antigen presentation. When antigens are encapsulated within mannosylated liposomes, their uptake by antigen-presenting cells (APCs) like macrophages and dendritic cells is significantly increased. mdpi.comencyclopedia.pub This leads to more efficient processing of the antigen and its presentation on MHC molecules, which is a critical step in initiating an adaptive immune response. mdpi.com In vitro studies have shown that this enhanced antigen presentation can lead to the activation of T cells.

Furthermore, this compound-modified carriers can be used to deliver substances that polarize macrophage responses. For example, delivering certain activating factors can skew macrophages towards a pro-inflammatory M1 phenotype, which is involved in pathogen clearance and anti-tumor immunity. Conversely, it may be possible to deliver agents that promote an anti-inflammatory M2 phenotype, which is involved in tissue repair and immune regulation.

The delivery of nucleic acids, such as DNA vaccines or siRNA, using mannosylated carriers has also been shown to modulate immune responses. Mannosylated chitosan (B1678972) nanoparticles, for instance, have been shown to improve the transfection efficiency of DNA vaccines into dendritic cells in vitro, leading to enhanced immune induction. This targeted approach allows for the genetic modification of immune cells to either enhance or suppress specific immune functions.

Investigation of Viral Entry Pathways Involving Glycolipid-Mediated Interactions

The entry of a virus into a host cell is a critical first step in its replication cycle and a primary target for antiviral therapeutic strategies. This process often involves intricate molecular interactions between viral surface proteins and host cell surface receptors, which can include proteins, glycoproteins, and glycolipids. Glycolipids, with their carbohydrate head groups exposed on the cell surface, are increasingly recognized as important players in mediating viral attachment and subsequent entry. The investigation into these interactions, particularly involving mannose-containing glycolipids, has opened new avenues for understanding viral pathogenesis and developing novel antiviral agents.

While direct studies on the specific role of the synthetic compound This compound in viral entry are not extensively documented in publicly available research, the broader field of glycobiology provides a strong basis for hypothesizing its potential interactions. The mannose moiety of this compound is of particular interest, as numerous viruses utilize mannose-binding lectins on their surfaces to engage with host cell glycans.

Research into other synthetic and natural mannoside derivatives has demonstrated the potential for these molecules to interfere with viral entry. For instance, various mannoside glycolipid conjugates have been synthesized and shown to inhibit the trans-infection of Human Immunodeficiency Virus (HIV-1) mediated by dendritic cells. researchgate.net These conjugates are thought to act by binding to C-type lectin receptors, such as DC-SIGN, on the surface of these immune cells, thereby blocking the virus from docking and being transmitted to T-cells. researchgate.net Similarly, certain mannoside glycolipid conjugates have exhibited antiviral activity against the Ebola virus by impeding its endocytosis into host cells.

Furthermore, molecular docking studies have been employed to explore the potential of methyl α-d-mannopyranoside derivatives as inhibitors of the H5N1 influenza A virus. mdpi.com These computational analyses help to predict the binding affinities and interaction modes between the mannoside derivatives and viral surface proteins, offering a rational approach to designing effective viral entry inhibitors. mdpi.com The principle underlying these investigations is that synthetic mannosides can act as competitive inhibitors, mimicking the natural mannose-containing glycans on the host cell surface and thus blocking the virus's ability to attach and infect the cell.

The investigation of a compound like this compound in the context of viral entry would likely follow similar methodologies. Initial studies might involve in vitro assays to determine its ability to inhibit the binding of viral glycoproteins, which are often heavily mannosylated, to host cell receptors. mit.edu For example, the hemagglutinin protein of the influenza virus is a well-known mannose-binding lectin. mit.edu

The following table summarizes findings from studies on various mannoside derivatives and their interactions with different viruses, providing a framework for how this compound could be investigated.

Mannoside Derivative Virus Investigated Key Research Finding Potential Mechanism of Action
Mannoside Glycolipid ConjugatesHuman Immunodeficiency Virus (HIV-1)Inhibition of viral trans-infection mediated by dendritic cells. researchgate.netCompetitive binding to DC-SIGN, a C-type lectin receptor on dendritic cells. researchgate.net
Mannoside Glycolipid ConjugatesEbola VirusInhibition of viral infection in various cell types, including macrophages and dendritic cells. Prevention of viral endocytosis into the host cell.
Methyl α-d-mannopyranoside DerivativesH5N1 Influenza A VirusSignificant binding affinities to the viral hemagglutinin protein in molecular docking studies. mdpi.comPotential to act as a competitive inhibitor of viral attachment to host cells. mdpi.com
Yeast Mannan (a polymannose polysaccharide)Influenza A VirusInhibition of infection in macrophages. Interference with the mannose receptor-mediated uptake of the virus.

These studies collectively underscore the potential for mannose-containing compounds to serve as a platform for the development of broad-spectrum antiviral agents. The investigation into the role of specific synthetic glycolipids, such as this compound, in viral entry pathways represents a promising frontier in antiviral research. Future studies would be necessary to elucidate the precise interactions and potential inhibitory effects of this compound on various viral pathogens.

Cetylmannoside in Advanced Biomedical Research Platforms

Application in Mimicking Cell Surface Glycoconjugates for Receptor Profiling Studies

The surfaces of cells are decorated with a complex array of glycans, or sugar chains, attached to proteins and lipids, forming what is known as the glycocalyx. These glycoconjugates are pivotal in mediating cellular communication, recognition, and adhesion. In biomedical research, understanding how specific receptors recognize and bind to these glycan structures is crucial. Synthetic molecules that mimic natural glycoconjugates are powerful tools for these investigations. mdpi.com

Cetylmannoside serves as a synthetic mimic for mannose-containing glycoconjugates found on cell surfaces. The mannose receptor (also known as CD206), a C-type lectin receptor, is predominantly expressed on the surface of macrophages, dendritic cells, and certain endothelial cells. This receptor plays a key role in innate immunity by recognizing and binding to terminal mannose, fucose, and N-acetylglucosamine residues on various pathogens and glycoproteins.

By incorporating this compound into artificial lipid bilayers, such as those of liposomes, researchers can create a simplified, controllable model of a cell surface presenting mannose residues. These mannosylated surfaces can then be used in a variety of in vitro binding assays to profile the binding characteristics of the mannose receptor or other mannose-binding lectins. For example, such platforms allow for the study of binding affinity (Kd), association/dissociation kinetics (kon/koff), and the specificity of receptor-ligand interactions. Competitive binding experiments, where free D-mannose is used to inhibit the binding of the receptor to the this compound-decorated surface, can confirm the specificity of the interaction. These receptor profiling studies are essential for elucidating the molecular mechanisms of glycan recognition and for designing targeted therapies.

Role in the Development of Targeted Molecular Delivery Systems for Research Agents

The ability to deliver scientific agents specifically to a target cell or tissue type is a major goal in biomedical research, as it enhances efficacy and minimizes off-target effects. this compound is utilized as a targeting ligand to direct drug delivery systems to cells expressing the mannose receptor. thermofisher.com Its amphiphilic structure, comprising a hydrophilic mannose headgroup and a hydrophobic cetyl tail, allows for its stable integration into the lipid bilayer of various nanocarriers, such as liposomes. researchgate.net

Once incorporated, the mannose moieties are displayed on the nanocarrier's surface, where they can be recognized by mannose receptors on target cells. thermofisher.com This interaction triggers receptor-mediated endocytosis, a process where the cell internalizes the nanocarrier and its encapsulated cargo. This strategy has been effectively used to deliver a range of research agents, from small molecule drugs to larger biological response modifiers, to specific cell populations.

A primary application of this compound-modified delivery systems is the targeting of macrophages and, specifically, the liver-resident macrophages known as Kupffer cells. researchgate.net These cells are key players in both normal physiological processes and various pathologies, including liver inflammation, fibrosis, and infection. Due to their high phagocytic activity and expression of mannose receptors, they are attractive targets for therapeutic intervention in preclinical models of disease. thermofisher.com

Several preclinical studies have demonstrated the enhanced targeting effect of this compound. Research in rat models has shown that modifying liposomes with this compound significantly enhances their uptake by Kupffer cells compared to unmodified liposomes. researchgate.net In one study, the potential of this compound-modified multilamellar liposomes (Man-MLV) as carriers for macrophage activators was examined using human blood monocytes. The study found that monocytes took up Man-MLV much more effectively than control liposomes lacking this compound, and this uptake was specifically inhibited by D-mannose, confirming the role of mannose recognition. These liposomes were effective at delivering macrophage colony-stimulating factor (M-CSF) to prolong monocyte survival, demonstrating the utility of this platform for delivering bioactive agents.

Table 1: Examples of this compound in Preclinical Targeting Studies
Nanocarrier SystemTarget Cell TypePreclinical Model SystemKey FindingReference
This compound-modified liposomesKupffer cellsRat modelSignificantly enhanced the targeting and uptake of liposomes by Kupffer cells. researchgate.net
This compound-modified multilamellar liposomes (Man-MLV)Human blood monocytesIn vitro cell cultureMore effective delivery of macrophage activators (e.g., M-CSF, norMDP) compared to unmodified liposomes. Uptake was inhibited by D-mannose.

Beyond therapeutic agents, this compound-functionalized nanocarriers are valuable for delivering scientific probes and imaging agents for diagnostic and research purposes. mdpi.com Nanocarriers like liposomes can be loaded with fluorescent dyes, quantum dots, or contrast agents for magnetic resonance imaging (MRI). mdpi.comnih.govpeakproteins.com By modifying the surface of these nanocarriers with this compound, researchers can specifically direct these imaging probes to macrophage and Kupffer cell populations. researchgate.net

This targeted delivery allows for the non-invasive visualization and tracking of these specific cell types in vivo. For example, delivering an MRI contrast agent like ferumoxides (B50538) specifically to Kupffer cells can help in the diagnosis of liver nodules, as the presence and function of these cells can differentiate healthy tissue from pathological lesions like hepatocellular carcinoma. Similarly, fluorescently labeled, this compound-modified liposomes can be used in intravital microscopy studies to observe the dynamic interactions of macrophages with their environment in real-time within a living animal. nih.gov This approach is critical for understanding the role of macrophages in diseases such as steatohepatitis and for evaluating the cellular-level efficacy of new therapies in preclinical models. nih.gov

Table 2: this compound Integration into Nanocarriers for Probes and Imaging
Nanocarrier TypeProbe/Agent TypeTargeted CellResearch ApplicationReference
LiposomesFluorescent probes (e.g., Nile red)Kupffer CellsIntravital imaging to study cellular interactions and lipid clearance in steatohepatitis models. nih.gov
LiposomesMacrophage activators (e.g., M-CSF)Human MonocytesStudying the delivery and functional effect of biological response modifiers on target immune cells.
General NanoparticlesMRI Contrast Agents (e.g., ferumoxides)Kupffer CellsEnhancing diagnostic imaging to assess Kupffer cell function and identify liver lesions.

Enhancement of Specific Cellular Targeting in Pre-clinical Model Systems (e.g., Kupffer cells, macrophages)

Utilization in Membrane Protein Solubilization and Reconstitution Methodologies

The study of integral membrane proteins is fundamental to biology, but it presents significant technical challenges. refeyn.com These proteins are embedded within the lipid bilayer and must be extracted and stabilized in an aqueous environment for purification and characterization. mdpi.com This process, known as solubilization, typically employs amphiphilic molecules called detergents. refeyn.com An effective detergent forms micelles that shield the protein's hydrophobic transmembrane domains from water, preserving its native structure and function. mdpi.com

Common detergents used in membrane protein research include n-dodecyl-β-D-maltoside (DDM), lauryl maltose (B56501) neopentyl glycol (LMNG), and n-octyl-β-D-glucopyranoside (OG). refeyn.comneb.com The utility of a detergent is largely determined by its physicochemical properties, such as its critical micelle concentration (CMC)—the concentration above which micelles form—and the size and shape of the micelles.

While this compound is an amphiphilic molecule with a sugar headgroup and a lipid tail, similar in general structure to alkyl glycoside detergents, there is no significant evidence in the reviewed scientific literature of its use for the primary purpose of solubilizing and reconstituting membrane proteins. Its properties, such as its CMC and aggregation number, have not been characterized in the context of membrane protein extraction. It is likely that its long cetyl (C16) alkyl chain and specific headgroup result in physicochemical properties that are not optimal for disrupting a cell membrane and forming stable protein-detergent micelles, compared to well-established detergents specifically designed and optimized for this purpose. neb.com Therefore, its application in this specific methodology is not a recognized or documented use.

Employing this compound in Novel Glycobiology Assay Development

Glycobiology research relies on the development of robust assays to investigate the complex roles of glycans in biological processes. These assays can range from characterizing glycan structures to measuring the functional outcomes of glycan-protein interactions. Synthetic glycoconjugates like this compound can be valuable reagents in the creation of such novel assays.

One application of this compound is in the development of cell-based assays to probe the function of mannose-recognizing receptors. For instance, a functional phagocytosis assay was developed using this compound-modified liposomes to investigate the activity of mannose receptors on human blood monocytes. In this assay, the uptake of liposomes by monocytes is quantified, often using a fluorescent marker encapsulated within the liposome (B1194612). The key principle is that the uptake is mediated by the mannose receptor. To prove the specificity of the assay, the process can be performed in the presence of competitive inhibitors, such as free D-mannose, which should block the uptake of the mannosylated liposomes. A lack of inhibition by other sugars, like D-galactose, further validates that the assay is specifically measuring mannose-receptor-mediated phagocytosis. Such an assay provides a powerful tool to screen for modulators of macrophage function or to study how receptor activity changes in different disease states.

This approach represents a novel assay development because it moves beyond simple binding measurements to assess a direct functional consequence—cellular uptake—driven by a specific glycoconjugate interaction.

Computational and Theoretical Investigations of Cetylmannoside Interactions

Molecular Dynamics Simulations of Cetylmannoside within Lipid Bilayer Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational biology, used to model the movement of atoms and molecules over time. For this compound, MD simulations are invaluable for understanding its behavior when incorporated into a lipid bilayer, the fundamental structure of all cell membranes.

By embedding a model of this compound into a simulated lipid bilayer, researchers can observe how its presence affects the membrane's physical properties. All-atom MD simulations, where every atom in the system is explicitly modeled, can reveal detailed interactions. These simulations track the trajectory of each atom based on a defined force field, which approximates the quantum mechanical forces between them.

Key Research Findings from Analogous Systems:

While specific MD studies on this compound are not abundant, extensive research on other glycolipids provides a clear framework for the expected outcomes.

Membrane Properties: The introduction of glycolipids like galactosylceramide into a lipid raft model has been shown to increase membrane thickness and significantly slow down the lateral diffusion of neighboring lipid molecules. researchgate.net This is often due to the formation of hydrogen bonds between the sugar headgroup and adjacent lipids. A similar effect would be anticipated with this compound, where its mannose headgroup could interact with surrounding phospholipids (B1166683) and cholesterol, while the C16 cetyl tail integrates into the hydrophobic core of the membrane.

Lipid Organization and Clustering: Simulations of complex plasma membrane models have revealed that glycolipids, such as the ganglioside GM3, have a tendency to form nano-clusters. This self-association is driven by a combination of hydrogen bonding between the sugar headgroups and favorable van der Waals interactions. Large-scale simulations also show a correlation between lipid clustering and local membrane curvature, suggesting that the presence of molecules like this compound could influence the shape and organization of the membrane.

Conformation and Dynamics: MD simulations allow for the detailed study of the orientation and dynamics of the glycolipid itself. pnnl.gov The mannose headgroup of this compound is expected to lie near the membrane surface, with its conformation and flexibility influenced by interactions with water, ions, and other lipids. pnnl.gov Atomistic simulations can quantify these dynamics, providing a picture of how the glycan portion is presented at the cell surface for potential receptor recognition. pnnl.gov

Table 1: Predicted Effects of this compound on Lipid Bilayer Properties Based on MD Simulations of Analogous Glycolipids
Membrane PropertyPredicted Effect of this compound IncorporationUnderlying Molecular MechanismSupporting Evidence from Analogous Systems
Membrane ThicknessIncreaseThe bulky mannose headgroup and extended cetyl tail can locally increase bilayer thickness.Galactosylceramide increases raft membrane thickness. researchgate.net
Lateral Lipid DiffusionDecreaseFormation of intermolecular hydrogen bonds between the mannose headgroup and adjacent lipids restricts movement.Galactosylceramide slows lipid diffusion via H-bonding. researchgate.net
Lipid Tail OrderIncreaseThe long, saturated cetyl chain can pack tightly with neighboring acyl chains, increasing conformational order.Glycolipids are known to be integral components of ordered lipid raft domains. researchgate.net
Supramolecular OrganizationFormation of nano-clustersFavorable hydrogen bonding between mannose headgroups and hydrophobic interactions between cetyl tails.GM3 gangliosides form nano-clusters in simulated plasma membranes.

In Silico Modeling and Prediction of this compound-Receptor Binding Affinity

This compound's biological functions are likely mediated by its binding to specific carbohydrate-binding proteins, or lectins. In silico molecular docking is a primary tool used to predict and analyze these interactions. This technique computationally places a ligand (this compound) into the binding site of a receptor and calculates a score to estimate the binding affinity.

The process typically involves:

Receptor and Ligand Preparation: Obtaining or modeling the 3D structures of both the lectin receptor and the this compound molecule.

Docking Simulation: Using algorithms to explore various possible binding poses of the ligand within the receptor's active site.

Scoring and Analysis: Ranking the poses based on a scoring function that estimates the free energy of binding. The best-ranked poses are then analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts.

Key Research Findings from Analogous Systems:

Studies on mannoside derivatives binding to lectins such as Concanavalin A and the bacterial adhesin FimH provide a blueprint for how this compound's binding could be modeled. acs.org

Binding to FimH: FimH, found on uropathogenic E. coli, has a deep mannose-binding pocket. Docking studies of C-mannosides have been used to develop pharmacophore models that explain binding specificity. acs.org These models show that in addition to the essential interactions with the mannose core, the aglycone (the non-sugar part, here the cetyl group) can make significant contacts with hydrophobic pockets at the periphery of the binding site, such as the "tyrosine gate". acs.org For this compound, the long cetyl tail would be expected to engage extensively with such hydrophobic regions, potentially leading to high affinity.

Role of Water Molecules: Docking studies often reveal the critical role of water molecules in mediating interactions between the ligand and receptor. acs.org For instance, a crystallized water molecule can form a hydrogen-bond bridge between the anomeric oxygen of a mannoside and amino acid side chains in the FimH receptor. acs.org

Challenges in Prediction: While docking can successfully identify correct binding modes, accurately ranking them by binding affinity can be challenging for carbohydrate-protein interactions due to the shallow nature of many binding sites and the flexibility of glycans. Therefore, results from docking are often coupled with more rigorous methods like MD simulations to refine the binding pose and better estimate affinity.

Table 2: Predicted Key Interactions for this compound Binding to a Mannose-Specific Lectin (e.g., FimH) Based on In Silico Modeling
Interacting Moiety of this compoundPotential Interacting Receptor Residues (FimH as example)Type of InteractionPredicted Contribution to Binding Affinity
Mannose Hydroxyls (O2, O3, O4, O6)Asp, Asn, Gln, AspHydrogen BondingHigh (Essential for specificity)
Anomeric Oxygen (ether linkage)Asn, Asp (via water bridge)Water-mediated Hydrogen BondModerate
Cetyl Chain (C16H33)Ile, Tyr, Phe (in hydrophobic pocket/tyrosine gate)Hydrophobic/Van der WaalsHigh (Contributes to high affinity)
Mannose RingPhe, TyrCH-π StackingLow to Moderate

Quantitative Structure-Activity Relationship (QSAR) Analysis for Engineered Glycoconjugates

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities.

For a series of engineered glycoconjugates based on a this compound scaffold, a QSAR study would involve:

Data Set Assembly: Synthesizing and testing a series of analogues with systematic variations (e.g., changing the alkyl chain length, modifying the mannose headgroup).

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that represent its physicochemical properties (e.g., logP for lipophilicity, molecular weight, polar surface area, electronic properties). scribd.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with the measured biological activity (e.g., receptor binding affinity, antimicrobial IC50).

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

A validated QSAR model can be highly valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective glycoconjugates and reducing the need for exhaustive trial-and-error synthesis. While specific QSAR models for this compound are not published, the methodology has been successfully applied to other lipid-based and glycosidic compounds. For example, QSAR models have been developed to predict the surface pKa of heterolipids for nucleic acid delivery and to correlate the structure of fluorovinyloxyacetamides with their herbicidal activity. scribd.com

Predictive Algorithms for this compound Supramolecular Organization and Stability

Beyond the single-molecule level, computational algorithms can predict how amphiphiles like this compound self-assemble into larger supramolecular structures such as micelles, vesicles, or gels. The final morphology of these assemblies is governed by a delicate balance of intermolecular forces, including hydrogen bonding, hydrophobic interactions, and π-π stacking if aromatic moieties are present.

Predictive approaches often rely on:

Molecular Packing Parameter: A simple yet powerful concept that relates the shape of an amphiphilic molecule to the type of aggregate it is likely to form. It is calculated as v / (a₀ * l), where 'v' is the volume of the hydrophobic tail, 'a₀' is the optimal headgroup area, and 'l' is the length of the tail. Different values of this parameter predict spherical micelles, cylindrical micelles, vesicles, or planar bilayers.

Coarse-Grained (CG) MD Simulations: These simulations group atoms into larger "beads," allowing for the modeling of much larger systems and longer timescales than all-atom MD. CG-MD is particularly well-suited for observing the spontaneous self-assembly of lipids and amphiphiles from a random distribution into organized structures like bilayers or vesicles.

For this compound, its long C16 tail and relatively small mannose headgroup would suggest a molecular shape that favors the formation of bilayers or vesicles in aqueous solution. Computational models could refine this prediction by explicitly accounting for the specific hydrogen-bonding capabilities of the mannose headgroup and the precise conformational dynamics of the cetyl chain.

Challenges and Future Research Trajectories for Cetylmannoside

Overcoming Methodological Hurdles in Complex Glycolipid Research

The intricate nature of glycolipids presents significant methodological challenges to researchers. A primary hurdle lies in their analysis. The structural diversity of both the glycan and lipid moieties results in a vast number of unique glycolipid species, making their separation and characterization a formidable task. Techniques like mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), have become indispensable for identifying and quantifying glycolipids. However, the lack of comprehensive reference MS/MS spectral databases for many glycolipids, including less common ones like cetylmannoside, impedes routine analysis. The amphipathic nature of these molecules further complicates their isolation and purification from biological samples. researchgate.net

Another significant challenge is the low abundance of many glycolipid species in cells, which makes their detection and functional characterization difficult. This is particularly true for glycolipids that may have specialized roles in specific cellular processes or are present only in certain cell types or microdomains.

Future research must focus on developing more sensitive and high-throughput analytical techniques. Advances in mass spectrometry, such as imaging MS, hold the promise of revealing the spatial distribution of specific glycolipids within tissues and even single cells, providing deeper insights into their localized functions. Furthermore, the development of standardized protocols for sample collection, handling, and storage is crucial to ensure the reliability and comparability of data across different studies.

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Scalability

The development of novel and efficient synthetic strategies is therefore a critical area of future research. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a promising avenue for overcoming some of these challenges. numberanalytics.com For instance, glycosyltransferases can be used to stereoselectively install the sugar units, while chemical methods can be employed for the synthesis of the lipid aglycone. wikipedia.org

Expanding the Scope of this compound-Mediated Molecular Probes and Research Tools

Molecular probes are invaluable tools for studying the biological functions of glycolipids in their native environment. These probes are typically derivatives of the natural glycolipid that have been modified to incorporate a reporter group, such as a fluorescent dye, a radioactive isotope, or a photo-crosslinking agent. For a compound like this compound, the development of such probes would be instrumental in elucidating its localization, trafficking, and interactions within the cell.

A significant challenge in designing these probes is to ensure that the modification does not significantly alter the physicochemical properties and biological activity of the parent molecule. The attachment of a bulky fluorophore, for instance, could potentially disrupt the way the glycolipid interacts with other membrane components or binding partners.

Future research should focus on creating a diverse toolbox of this compound-based probes. This includes the development of "caged" probes that can be activated at specific times and locations using light, providing temporal and spatial control over their activity. Furthermore, the creation of probes for advanced imaging techniques, such as super-resolution microscopy, will allow for the visualization of this compound dynamics at the nanoscale. The synthesis of biotinylated or clickable versions of this compound would also facilitate the identification of its binding partners through affinity purification and proteomic approaches. The development of enzymatic protocols for producing labeled probes offers a cost-effective and flexible alternative to purely chemical synthesis.

Interdisciplinary Approaches Integrating Synthetic Chemistry, Biophysics, and Cellular Biology for Advanced Glycolipid Systems

A comprehensive understanding of the role of this compound and other complex glycolipids can only be achieved through a concerted effort that spans multiple scientific disciplines. grantome.com The intricate interplay between the structure of a glycolipid, its behavior within the cell membrane, and its ultimate biological function necessitates an integrated approach. nih.gov

Synthetic chemistry provides the essential tools to create structurally defined glycolipids and their analogues, as well as the molecular probes needed to study them. Biophysical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, can then be used to investigate the three-dimensional structure of these molecules and their interactions with other lipids and proteins in model membrane systems. This information is crucial for understanding how the specific structural features of this compound, such as the mannose headgroup and the cetyl lipid chain, influence its behavior in a lipid bilayer.

Finally, cellular biology provides the context for understanding the function of this compound in living systems. biorxiv.org By introducing synthetic this compound or its probes into cells, researchers can study its effects on various cellular processes, such as cell adhesion, signaling, and membrane trafficking. avantiresearch.combiorxiv.org This interdisciplinary synergy allows for a powerful cycle of inquiry: synthetic chemistry enables the creation of specific molecular tools, biophysics provides insights into their molecular behavior, and cell biology reveals their functional consequences. This integrated approach will be paramount in unraveling the full biological significance of this compound and the vast and complex world of glycolipids.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing cetylmannoside with high purity and yield?

  • Methodological Answer : Researchers should employ a factorial design to test variables such as reaction temperature, solvent polarity, and catalyst concentration. Use HPLC or GC-MS to monitor reaction progress and purity . For reproducibility, document substrate ratios and purification steps (e.g., column chromatography) in detail, adhering to guidelines for new compound characterization .
  • Data Consideration : Compare yields across trials using ANOVA to identify significant variables. Include a table:

VariableRange TestedOptimal ValueImpact on Yield (%)
Temperature60–100°C80°C+22%
Catalyst (mol%)1–5%3%+15%

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer : Combine spectroscopic methods (e.g., NMR for glycosidic bond confirmation, FTIR for functional groups) with chromatographic purity assays (HPLC). Validate thermal stability via DSC/TGA. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities .
  • Limitations : NMR may require deuterated solvents, which can mask hydroxyl proton signals; use 2D-COSY to address this .

Q. How can researchers assess this compound’s preliminary biological activity in vitro?

  • Methodological Answer : Design dose-response assays (e.g., MTT for cytotoxicity) with positive/negative controls. Test against relevant cell lines (e.g., Caco-2 for membrane permeability). Use IC₅₀ calculations to quantify efficacy .
  • Statistical Note : Apply nonlinear regression models to dose-response curves and report confidence intervals .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS plasma profiling. Conduct knock-in/knout animal models to isolate target pathways. Compare tissue-specific uptake via radiolabeling .
  • Case Study : If in vitro IC₅₀ is 10 μM but in vivo efficacy requires 50 μM, analyze protein binding or first-pass metabolism .

Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity for specific molecular targets?

  • Methodological Answer : Synthesize analogs with modified acyl chains or sugar moieties. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. Validate with SPR or ITC for thermodynamic profiling .
  • Data Integration : Create a SAR table:

AnalogSubstituentBinding Energy (kcal/mol)EC₅₀ (μM)
C16:0Native-8.212.3
C18:1Oleyl-9.18.7

Q. What statistical approaches are suitable for analyzing heterogeneous data in this compound’s mechanism-of-action studies?

  • Methodological Answer : Apply meta-analysis to reconcile conflicting datasets (e.g., gene expression vs. protein activity). Use mixed-effects models to account for batch variability. For omics data, employ pathway enrichment tools (DAVID, STRING) .
  • Caution : Avoid overreliance on p-values; report effect sizes and Bayesian posterior probabilities .

Q. How can researchers design co-delivery systems to enhance this compound’s therapeutic efficacy without inducing synergism artifacts?

  • Methodological Answer : Use isobolographic analysis to distinguish additive vs. synergistic effects. Optimize nanoparticle formulations (e.g., PLGA) for controlled release. Validate via Franz cell diffusion assays and PK/PD modeling .
  • Control : Include single-agent and vehicle groups to exclude excipient interference .

Methodological Frameworks

Q. What scoping review protocols identify gaps in this compound’s applications across disciplines?

  • Methodological Answer : Follow PRISMA-ScR guidelines. Define inclusion criteria (e.g., studies with purity >95%, peer-reviewed only). Use tools like Covidence for screening. Categorize findings by application (e.g., antimicrobial, anti-inflammatory) and highlight understudied areas (e.g., neuroprotection) .

Q. How to ensure reproducibility in this compound research across laboratories?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw NMR spectra, chromatograms, and cell line authentication certificates via repositories like Zenodo. Cross-validate assays with inter-lab ring trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.